Pentaerythritol tetraisostearate
Overview
Description
Pentaerythritol tetraisostearate is a non-aqueous ester that functions as a thickener, moisturizing ingredient, and binding agent in skin care products . It is derived from isostearic acid, a type of fatty acid . It is used in cosmetics in amounts from 0.1% to 55% .
Synthesis Analysis
The synthesis of Pentaerythritol tetraisostearate involves taking pentaerythritol and isostearic acid according to a mole ratio of 1:4.0-4.2 and putting into a reaction kettle . A composite metal oxide is added, reacting at a temperature of 140 to 150 DEG C for 4 to 5 h .Molecular Structure Analysis
The molecular formula of Pentaerythritol tetraisostearate is C77H148O8 . Its average mass is 1201.994 Da and its monoisotopic mass is 1201.117432 Da .Chemical Reactions Analysis
Pentaerythritol tetraisostearate is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2) .Physical And Chemical Properties Analysis
Pentaerythritol tetraisostearate is a crystalline solid . It has a density of 0.9±0.1 g/cm3, a boiling point of 990.5±60.0 °C at 760 mmHg, and a flash point of 339.5±32.9 °C .Scientific Research Applications
Energy Transfer in Explosive Materials
Pentaerythritol tetranitrate (PETN) is a well-known secondary explosive. Research has shown its effectiveness in studying shock initiation and energy propagation in energetic materials. Studies using two-dimensional infrared spectroscopy (2D IR) on PETN thin films have been instrumental in understanding vibrational energy transfer and relaxation mechanisms in these materials. This research is crucial for improving the safety and efficacy of explosives (Ostrander et al., 2017).
Thermal Energy Storage Applications
Pentaerythritol is recognized for its high solid-solid phase change enthalpy, making it suitable for thermal energy storage applications. The substance undergoes a structural transition at a specific temperature, absorbing a significant amount of energy. This property is exploited in thermal energy storage systems, where pentaerythritol, often enhanced with alumina nanoparticles, offers good thermal and chemical stability under repeated thermal cycles (VenkitarajK et al., 2017).
Synthesis and Catalysis
Pentaerythritol tetraisostearate synthesis has been studied using SO42-/TiO2-Al2O3 solid superacid as a catalyst. This research focuses on optimizing the esterification process by varying factors like molar ratios, catalyst dosage, reaction temperature, and time. The catalyst showed high activity and selectivity, with an esterifying conversion of over 97% (Wang Xin-rong, 2011).
Environmental Degradation of Explosives
PETN's degradation in the environment, particularly its impact on aquatic ecosystems, has been a subject of study. Research involving the use of granular iron to remediate PETN-contaminated water has shown promising results. The degradation process follows a sequence of denitrations, eventually reducing PETN to pentaerythritol, with iron reducing the released nitrites to ammonium. This study offers insights into environmental remediation techniques for explosive compounds (Zhuang et al., 2008).
Flame Retardant Applications
Pentaerythritol has applications in enhancing the flame retardancy of polyolefins. It reacts with other additives like tetraethoxy-silane and ammonium-polyphosphate, forming an interfacial layer around particles, which improves flame retardancy. This application has been explored through thermal and surface analysis methods (Marosi et al., 1999).
Future Directions
Pentaerythritol tetraisostearate is used as an emollient, skin conditioning agent, and viscosity increasing agent in cosmetic products . It is also used as a wetting agent for pigments and UV filters in make-up & sun care products . Future research may focus on improving its synthesis process and expanding its applications .
properties
IUPAC Name |
[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFSDGXTDNTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H148O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894450 | |
Record name | Pentaerythrityl tetraisostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pentaerythritol tetraisostearate | |
CAS RN |
62125-22-8 | |
Record name | Pentaerythrityl tetraisostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062125228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythrityl tetraisostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRAISOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7IK5483F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.